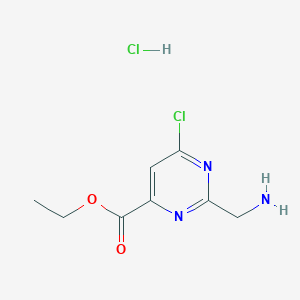
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl glycinate replaces the methoxy groups on the pyrimidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Condensation: Reagents like formaldehyde, acetone, or benzaldehyde under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Condensation: Formation of Schiff bases or imines.
Applications De Recherche Scientifique
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Used in the development of agrochemicals and materials science for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Known for its antiviral properties.
2-Aminoethyltrimethylammonium chloride: Used in various chemical syntheses and biological studies.
Uniqueness
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H11Cl2N3O2 |
|---|---|
Poids moléculaire |
252.09 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-3-6(9)12-7(4-10)11-5;/h3H,2,4,10H2,1H3;1H |
Clé InChI |
IMAVYGDRJFJPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NC(=N1)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


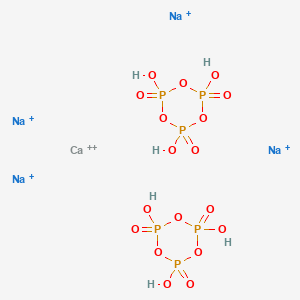

![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

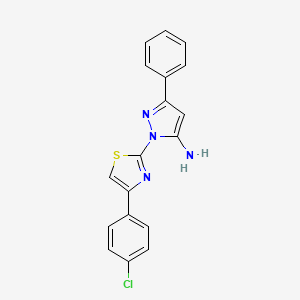

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
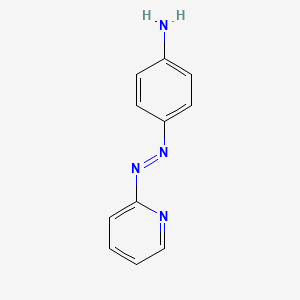
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
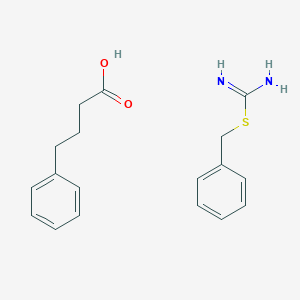
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
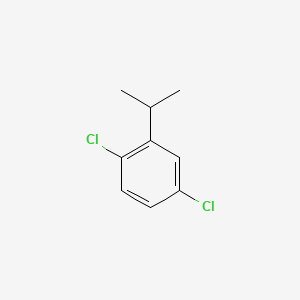

![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
